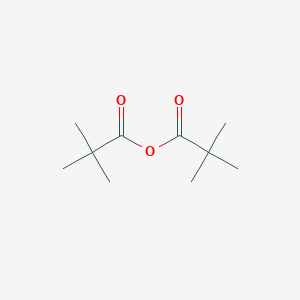

Trimethylacetic anhydride

Cat. No. B029199

Key on ui cas rn:

1538-75-6

M. Wt: 186.25 g/mol

InChI Key: PGZVFRAEAAXREB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06864394B2

Procedure details

A 100 ml flask having a septum cap and magnetic stirrer was initially charged with palladium acetate (67.3 mg, 0.30 mmol), diphenylferrocenylphosphine (194 mg, 0.35 mmol), 3-phenylpropionic acid (1.50 g, 10 mmol) and benzeneboronic acid (1.46 g, 12 mmol). THF (40 ml), water (45 mg, 2.5 mmol) and pivalic anhydride (2.79 g, 15 mmol) were added in succession with the aid of syringes. The reaction vessel was then purged with inert gas and the reaction mixture was heated to 60° C. for a few hours. The progress of the reaction was followed with the aid of gas chromatography. As soon as complete conversion had been attained, the catalyst was removed by filtration through silica gel, the solvent was distilled off and the residue was recrystallized from hexane. The pivalic acid remained in the mother liquor and could be recovered. In this way, 1.73 g (83%) of 3-phenylpropyl phenyl ketone were obtained as colorless crystals. 1H NMR (200 MHz, CDCl3, 25° C., TMS): δ=7.95 (m, 2H), 7.61-7.19 (m, 8H), 3.32 (t, 3J(H,H)=6 Hz, 2H), 3.13 (t, 3J (H,H)=6 Hz, 2H) ppm; 13C NMR (50 MHz, CDCl3, 25° C., TMS): δ=198.8, 141.0, 136.5, 132.7, 128.3, 128.2, 128.1, 127.7, 125.8, 40.1, 29.8 ppm; MS (70 eV): m/z (%): 210(53) [M+], 105(100), 77(46), 51(17), HRMS: calc. for C15H14O [M+]: 210.104465; found: 210.10447; anal. calc. for C15H14O (210.3): C 85.68%; H 6.71%; N 0.00%; found: C 85.37; H 6.67; N 0.00%.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:7][CH2:8][C:9](O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O.[C:22](OC(=O)C(C)(C)C)(=[O:27])C(C)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2].C1COCC1>[C:12]1([C:22]([CH2:9][CH2:8][CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:27])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCC(=O)O

|

|

Name

|

|

|

Quantity

|

1.46 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

67.3 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

194 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Two

|

Name

|

|

|

Quantity

|

45 mg

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

2.79 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)OC(C(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100 ml flask having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a septum cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was then purged with inert gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was removed by filtration through silica gel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

could be recovered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(=O)CCCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.73 g | |

| YIELD: PERCENTYIELD | 83% | |

| YIELD: CALCULATEDPERCENTYIELD | 77.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |